6-Phenyl vs. 5-Phenyl Substitution: 9-Fold Superior CGRP Binding Affinity and 35-Fold Better Functional Potency
In a systematic structure-activity relationship (SAR) study by Shaw et al. (2007) at Merck Research Laboratories, the 6-phenyl-substituted caprolactam template was compared head-to-head with the corresponding 5-phenyl-substituted analogs using identical privileged structures (triazolinone B). The racemic trans 6-phenyl derivative 27 demonstrated superior potency, while the racemic trans 5-phenyl derivative 30 (coupled with the same triazolinone B privileged structure) was 9-fold less potent in the CGRP binding assay (Ki = 17 nM vs. Ki = 2 nM for the optimized 6-phenyl analog 24) and approximately 35-fold less potent in the cAMP functional assay [1]. Even when coupled with the potency-enhancing phenylimidazolinone privileged structure (which provides a 10-fold boost), the 5-phenyl racemic trans isomer 30 could not match the 6-phenyl analog 24, conclusively demonstrating that the 6-position is intrinsically superior [1].
| Evidence Dimension | CGRP receptor binding affinity (Ki) and functional cAMP inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6-Phenyl caprolactam analog 24: Ki = 2 nM, cAMP IC₅₀ = 4 nM; racemic trans 6-phenyl analog 27 using triazolinone B privileged structure (data in Table 2) |
| Comparator Or Baseline | 5-Phenyl racemic trans caprolactam analog 30 using phenylimidazolinone privileged structure: Ki = 17 nM, cAMP IC₅₀ ≈ 140 nM (estimated from 35-fold vs. 24); racemic trans 5-phenyl analog 28 using triazolinone B is substantially less active than 27 |
| Quantified Difference | 9-fold lower binding affinity (17 nM vs. 2 nM); approximately 35-fold lower functional potency in cAMP assay for the 5-phenyl analog vs. the 6-phenyl analog |
| Conditions | Inhibition of [¹²⁵I]-CGRP binding to native human CL-receptor/RAMP1 membranes; inhibition of CGRP-stimulated cAMP production in native human E10 cells |
Why This Matters
For procurement decisions in CGRP antagonist development, the 6-phenyl-substituted scaffold provides an inherently 9-fold higher binding affinity and 35-fold greater functional potency than the 5-phenyl counterpart, meaning that the 5-phenyl isomer cannot serve as a cost-equivalent substitute without sacrificing target engagement efficacy.
- [1] Shaw, A. W.; Paone, D. V.; Nguyen, D. N.; Stump, C. A.; Burgey, C. S.; Mosser, S. D.; Salvatore, C. A.; Rutledge, R. Z.; Kane, S. A.; Koblan, K. S.; Graham, S. L.; Vacca, J. P.; Williams, T. M. Caprolactams as Potent CGRP Receptor Antagonists for the Treatment of Migraine. Bioorg. Med. Chem. Lett. 2007, 17 (17), 4795–4798. Table 2 and discussion text on pp. 4797–4798. View Source
